molecular formula C24H46O2 B12552316 Methyl tricos-9-enoate CAS No. 179108-65-7

Methyl tricos-9-enoate

Cat. No.: B12552316
CAS No.: 179108-65-7
M. Wt: 366.6 g/mol
InChI Key: XYBYHCARUXYFNP-UHFFFAOYSA-N
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Description

Methyl tricos-9-enoate is an organic compound with the molecular formula C24H46O2. It is an ester derived from tricos-9-enoic acid and methanol. This compound is characterized by its long carbon chain and a double bond located at the ninth carbon atom. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl tricos-9-enoate can be synthesized through the esterification of tricos-9-enoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl tricos-9-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Amides, ethers

Scientific Research Applications

Methyl tricos-9-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its role in biological membranes and lipid metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl tricos-9-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release tricos-9-enoic acid, which may interact with enzymes and receptors in biological systems. The double bond in the compound can also participate in various chemical reactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl octadec-9-enoate: Similar in structure but with a shorter carbon chain.

    Methyl eicos-9-enoate: Similar in structure but with a slightly shorter carbon chain.

    Methyl docos-9-enoate: Similar in structure but with a slightly longer carbon chain.

Uniqueness

Methyl tricos-9-enoate is unique due to its specific carbon chain length and the position of the double bond. This gives it distinct chemical and physical properties compared to other similar compounds, making it valuable for specific research applications.

Properties

CAS No.

179108-65-7

Molecular Formula

C24H46O2

Molecular Weight

366.6 g/mol

IUPAC Name

methyl tricos-9-enoate

InChI

InChI=1S/C24H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-2/h15-16H,3-14,17-23H2,1-2H3

InChI Key

XYBYHCARUXYFNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CCCCCCCCC(=O)OC

Origin of Product

United States

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